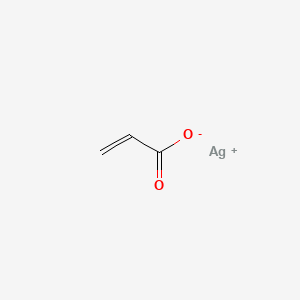

akrylsaures Silber

Description

Contextual Significance of Silver in Polymer Science

For centuries, silver has been recognized for its potent antimicrobial properties. ts-t.com.twacs.org This characteristic has seen a resurgence of interest in polymer science, largely driven by the global challenge of antibiotic-resistant pathogens. ts-t.com.twacs.org Beyond its biocidal effects, silver is incorporated into polymer matrices to create materials with a host of advanced functionalities. Silver's high electrical conductivity, for instance, is exploited in the development of conductive polymer composites. rsc.org

In modern polymer science, silver is typically integrated in various forms, including nanoparticles (AgNPs), nanowires, and nanoflakes. rsc.org This creates polymer nanocomposites (PNCs) with tailored properties for diverse applications. rsc.org The polymer matrix itself plays a critical role, often acting as a stabilizer or capping agent that prevents the agglomeration of silver nanoparticles, ensuring their uniform distribution and preserving their unique nanoscale properties. tandfonline.comliverpool.ac.uk This synergy between silver and polymers has led to the creation of sophisticated materials for fields ranging from medicine and electronics to catalysis. rsc.orgmdpi.com The development of silver-polymer composites for electromagnetic interference (EMI) shielding is another area of intense research, owing to the combination of silver's superior conductivity and the light weight and processability of polymers. rsc.org

Interdisciplinary Relevance of Silver Acrylate (B77674) Systems

Silver acrylate systems are at the nexus of chemistry, materials science, and engineering, providing a versatile platform for creating multifunctional materials. As a monomer containing a silver ion, silver acrylate can be copolymerized with other monomers, such as butyl acrylate, through techniques like emulsion polymerization. vulcanchem.comtandfonline.com This process yields ionomers that possess both the flexibility of the acrylate backbone and the functional properties endowed by the silver ions, such as antibacterial activity. tandfonline.com

One of the most significant applications of silver acrylate is in the in situ generation of silver nanoparticles within a polymer matrix. alfa-chemistry.comrevmaterialeplastice.ro Techniques like photoinduced polymerization and stereolithography (SLA) 3D printing utilize silver acrylate or other silver salts within a liquid resin. alfa-chemistry.comrevmaterialeplastice.ronih.gov During the UV-curing process, the silver ions are reduced to metallic silver nanoparticles at the same time as the acrylic resin polymerizes, embedding the nanoparticles directly into the solid structure. alfa-chemistry.comnih.gov This approach allows for the fabrication of 3D-printed objects with precisely controlled properties.

The resulting silver-acrylate nanocomposites exhibit properties that are relevant across multiple disciplines. Their antimicrobial nature makes them prime candidates for biomedical applications, including wound dressings, medical device coatings, and antibacterial hydrogels. alfa-chemistry.comts-t.com.twacs.org Furthermore, by controlling the concentration and distribution of the in situ formed silver nanoparticles, the electrical conductivity of the polymer can be finely tuned, moving it from an insulator to the semiconductor regime. nih.gov This opens up applications in electronics, such as the creation of conductive films and components for biosensors. nih.govtandfonline.com The interdisciplinary nature of silver acrylate research is evident in its ability to bridge advanced manufacturing with functional material design for both medical and electronic applications. alfa-chemistry.comtandfonline.com

Data and Research Findings

Chemical Properties of Silver Acrylate

The fundamental properties of silver acrylate are foundational to its use in materials synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃AgO₂ | lookchem.comontosight.aialfa-chemistry.com |

| Molecular Weight | ~178.92 g/mol | lookchem.comalfa-chemistry.com |

| IUPAC Name | silver;prop-2-enoate | alfa-chemistry.comvulcanchem.com |

| Appearance | White solid / powder | lookchem.comontosight.ai |

| Formal Charge | +1 | alfa-chemistry.comvulcanchem.com |

| Topological Polar Surface Area | 40.1 Ų | alfa-chemistry.comvulcanchem.com |

Research on Silver Acrylate Polymer Systems

Recent studies highlight various methods for creating and characterizing silver-acrylate-based materials.

| Research Focus | Method | Key Findings | Source(s) |

| Nanocomposite Synthesis | Photoinduced polymerization of an acrylate oligomer with a silver salt (AgNO₃). | A one-pot strategy created spherical silver nanoparticles (5-20 nm diameter) embedded in the polymer. Polymerization and nanoparticle formation occurred simultaneously. | revmaterialeplastice.ro |

| Ionomer Synthesis | Emulsion polymerization of butyl acrylate (BuAc) and silver acrylate (AgAc). | Produced poly(BuAc-co-AgAc) ionomers with particle sizes of 176–200 nm. The materials showed strong antibacterial activity and acted as effective compatibilizers for semiconductive polymer blends. | tandfonline.com |

| 3D Printing (SLA) | In situ reduction of silver salts (AgAcr) in a photocurable acrylic resin during stereolithography. | Silver ions were integrated into the polymer network, creating nanocomposites with enhanced thermomechanical properties. The method is promising for producing materials for food packaging and healthcare. | alfa-chemistry.com |

| Conductive Composites | Stereolithography (SLA) with a silver precursor (AgClO₄) dissolved in an acrylic resin. | The in situ formation of a high density of Ag NPs significantly increased the electrical conductivity of the nanocomposites, pushing them into the semiconductor regime. | nih.gov |

| Radiation Grafting | Simultaneous γ-radiation grafting of acrylic acid onto a silicone surface with silver nitrate (B79036) reduction. | Formed silver nanoparticles (SPR peak at 435 nm) stabilized by the grafted poly(acrylic acid) chains, creating an antimicrobial surface. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5651-26-3 |

|---|---|

Molecular Formula |

C3H4AgO2 |

Molecular Weight |

179.93 g/mol |

IUPAC Name |

prop-2-enoic acid;silver |

InChI |

InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI Key |

GBUDNGCDDQUCJV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.[Ag] |

Other CAS No. |

5651-26-3 |

Related CAS |

79-10-7 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies for Silver Acrylate and Its Composites

Direct Synthesis Routes for Silver Acrylate (B77674)

Stoichiometric Neutralization Approaches

The direct synthesis of silver acrylate (AgC₃H₃O₂) is typically achieved through a straightforward acid-base neutralization reaction. This method involves the reaction of a silver precursor, such as silver nitrate (B79036) (AgNO₃) or silver oxide (Ag₂O), with acrylic acid (CH₂=CHCOOH).

In a typical procedure, an aqueous solution of silver nitrate is added dropwise to an acrylic acid solution, often cooled in an ice bath to manage the reaction's exothermicity. alfa-chemistry.com The reaction proceeds via the neutralization of the acidic proton of the carboxylic acid group by the silver salt, leading to the formation of silver acrylate and a byproduct, such as nitric acid (HNO₃) when using silver nitrate. vulcanchem.com The endpoint of the neutralization can be determined potentiometrically to ensure a stoichiometric reaction. alfa-chemistry.com The resulting silver acrylate can then be purified, for example, by precipitation using a solvent like hexane, followed by vacuum drying. alfa-chemistry.com This method allows for the creation of the pure ionic compound, which can be used as a monomer in subsequent polymerization reactions. alfa-chemistry.com For instance, poly(butyl acrylate-co-silver acrylate) ionomers have been synthesized using silver acrylate produced by this neutralization method. alfa-chemistry.com

In Situ Silver Nanoparticle Formation within Acrylate Matrices

A prevalent and versatile strategy for creating silver-acrylate materials is the in situ formation of silver nanoparticles (AgNPs) directly within an acrylate polymer matrix. In these methods, a silver precursor (e.g., AgNO₃) is dissolved within a monomer or polymer solution, and a reduction process is initiated to convert the silver ions (Ag⁺) into metallic silver (Ag⁰) nanoparticles. rsc.org The surrounding polymer chains act as a stabilizing or capping agent, preventing the nanoparticles from aggregating and controlling their size and distribution. tandfonline.comacs.org

Reduction of Silver Precursors in Poly(acrylate) Systems

Chemical Reduction Strategies (e.g., NaBH₄, Sodium Citrate)

Chemical reduction is a widely used and effective method for synthesizing AgNPs in poly(acrylate) systems due to its simplicity and efficiency. nih.gov This strategy involves the use of chemical reducing agents to convert silver ions to silver nanoparticles.

Sodium borohydride (B1222165) (NaBH₄) is a strong reducing agent frequently used for this purpose. In a typical synthesis, silver nitrate is mixed into an aqueous solution containing a poly(acrylate) polymer, such as poly(acrylic acid) (PAA). hep.com.cntandfonline.com Upon the addition of NaBH₄, Ag⁺ ions are rapidly reduced to Ag⁰, leading to the nucleation and growth of nanoparticles. hep.com.cncurresweb.com The carboxylate groups of the poly(acrylate) matrix complex with the Ag⁺ ions, controlling the particle growth and stabilizing the final nanoparticles. hep.com.cn The ratio of NaBH₄ to the silver precursor can be varied to control the reaction kinetics and the final particle characteristics. hep.com.cn

Sodium citrate (B86180) is another common reagent, often acting as both a mild reducing agent and a stabilizer. nih.govcapes.gov.br In some systems, it is used in conjunction with stronger reducing agents. For example, one study utilized a mixture of sodium borohydride and ascorbic acid to reduce silver nitrate in a poly(acrylic acid) matrix, with sodium citrate added as a stabilizing agent to prevent particle aggregation and control growth. curresweb.com The presence of sodium citrate was found to slow the reduction process, preventing immediate precipitation and leading to a more stable colloid with a strong surface plasmon resonance peak. curresweb.com

The table below summarizes findings from various chemical reduction strategies.

| Poly(acrylate) System | Silver Precursor | Reducing Agent(s) | Stabilizer | Average AgNP Size |

|---|---|---|---|---|

| Poly(acrylic acid) (PAA) | AgNO₃ | NaBH₄ | PAA | 28–77 nm |

| Poly(acrylic acid) (PAA) | AgNO₃ | NaBH₄, Ascorbic Acid | Sodium Citrate, PAA | ~7 nm |

| Poly(styrene-acrylic acid) | AgNO₃ | NaBH₄ | Sodium Citrate | Not Specified |

| Poly(methacrylic acid) (PMA) | AgNO₃ | NaBH₄ | PMA | 5–10 nm |

This table is generated based on data from multiple sources. acs.orgtandfonline.comcurresweb.comcapes.gov.br

Photoreduction and Radiation-Assisted Synthesis (e.g., UV, Electron Beam, Gamma Irradiation)

High-energy sources can be employed to induce the reduction of silver ions within an acrylate matrix without the need for chemical reducing agents. nih.gov This "green synthesis" approach is valued for creating materials with high purity.

UV Irradiation: Ultraviolet (UV) light is a common energy source for photoreduction. In this method, a solution containing a silver salt and a polymer like poly(methacrylic acid) (PMA) is exposed to UV radiation. nih.govresearchgate.net The polymer can act as both the reducing and capping agent. nih.gov The process can be finely controlled; for instance, a "two-step" UV irradiation process has been developed where different radiation densities are used to first control the nucleation of nanoparticles and then to cross-link the polymer matrix, effectively freezing the particle size. researchgate.netiaea.org This technique has been shown to produce stable colloids with a narrow size distribution, with over 80% of nanoparticles being smaller than 10 nm. iaea.org The duration of UV exposure is a critical parameter, as excessive irradiation can lead to the formation of larger, non-luminescent nanoparticles instead of smaller, fluorescent nanoclusters. rsc.org

Gamma (γ) Irradiation: Gamma rays are a powerful tool for the simultaneous synthesis of AgNPs and the crosslinking of a polymer hydrogel matrix. iaea.orgtandfonline.com When an aqueous solution containing a polymer (like polyacrylamide or polyvinylpyrrolidone), a cross-linking monomer (like methacrylic acid), and a silver salt is exposed to a gamma source, the radiolysis of water produces hydrated electrons and free radicals. tandfonline.com These highly reactive species reduce the Ag⁺ ions to Ag⁰, forming nanoparticles, while also initiating the polymerization and cross-linking of the polymer chains to form a hydrogel. tandfonline.comnih.gov This one-step process has been used to create silver-hydrogel nanocomposites where the AgNPs, with average diameters of 8–10 nm, are uniformly distributed within the matrix. tandfonline.com

Electron Beam Irradiation: Similar to gamma rays, electron beams can be used to synthesize metal nanoparticles in polymer blends. researchgate.net An electron beam has been used to irradiate a poly(vinyl alcohol)/poly(acrylic acid) blend containing silver nitrate. researchgate.net The irradiation induces the reduction of silver ions, forming AgNPs embedded within the cross-linked polymer matrix. Studies have shown that by increasing the silver content in the polymer solution, the mean particle size of the resulting AgNPs increases. researchgate.net

The table below provides an overview of radiation-assisted synthesis findings.

| Radiation Type | Polymer System | Silver Precursor | Resulting AgNP Size |

|---|---|---|---|

| UV Irradiation | Poly(methacrylic acid) (PMA) | AgNO₃ | ~8 nm |

| UV Irradiation | Poly(methacrylic acid-co-itaconic acid) | AgNO₃ | Silver Nanoclusters (<2 nm) |

| Gamma Irradiation | SBR/PVP/Methacrylic Acid | AgNO₃ | 8–10 nm |

| Electron Beam | Poly(vinyl alcohol)/Poly(acrylic acid) | AgNO₃ | 15.5–44.03 nm |

This table is generated based on data from multiple sources. nih.govrsc.orgtandfonline.comresearchgate.net

Polyol Method Utilizing Acrylate Copolymer Templates

The polyol method is a widely used technique where a polyol, such as ethylene (B1197577) glycol, serves as both the solvent and the reducing agent, typically at elevated temperatures. nih.govmdpi.com When this method is combined with acrylate copolymer templates, it provides an effective route for producing size-controlled and stable silver nanoparticles. tandfonline.comtandfonline.com

In this approach, a silver precursor (e.g., silver acetate (B1210297) or silver nitrate) is heated in a solvent like N,N-dimethylformamide (DMF) or ethylene glycol in the presence of a specially synthesized acrylate copolymer. tandfonline.com These copolymers act as "nanoreactors" or templates; their functional groups coordinate with the silver ions, and the polymer structure provides steric stabilization that prevents the agglomeration of the nanoparticles as they form. tandfonline.comtandfonline.com Microwave heating is often employed in conjunction with the polyol process to accelerate the reduction of the silver salt and achieve rapid, uniform heating, which can lead to the formation of monodispersed nanoparticles. tandfonline.comtandfonline.com The properties of the resulting AgNPs, such as their size and shape, can be controlled by varying parameters like the copolymer template, the metal precursor, and the duration of microwave exposure. tandfonline.com Research has shown this method can produce spherical nanoparticles with dimensions in the range of 4 to 25 nm. tandfonline.com

Laser Ablation Synthesis in Acrylate Emulsions

Laser ablation in liquid media has emerged as a straightforward and effective technique for synthesizing pure, uncontaminated metal nanoparticles. nih.gov This method involves irradiating a solid target—in this case, a silver foil—submerged in a liquid with a high-power laser beam. The process generates nanoparticles directly within the liquid, which can simultaneously act as a stabilizing environment. nih.govresearchgate.net

In the context of acrylate chemistry, silver nanoparticles have been successfully generated using laser ablation in an emulsified isobutyl acrylate solution. worldscientific.com The process utilizes the monomer solution to both stabilize the newly formed nanoparticles and embed them within a polymerized acrylic matrix. worldscientific.com Studies have employed femtosecond laser systems, as the ultrashort pulses minimize thermal load and heat diffusion, enhancing the purity of the resulting nanoparticles. researchgate.netresearchgate.net

The synthesis is typically carried out by placing a high-purity silver foil at the bottom of a beaker containing an aqueous solution of the acrylate monomer. researchgate.net A focused laser beam is directed at the foil, ablating the material and dispersing silver nanoparticles into the solution. researchgate.netresearchgate.net The concentration of the monomer in the aqueous solution can be varied, which affects the viscosity of the medium and, consequently, the production of nanoparticles. researchgate.net The resulting colloidal solution often exhibits a distinct color change, such as from colorless to yellow, indicating the formation of silver colloids. researchgate.net

Characterization using techniques like Atomic Force Microscopy (AFM) reveals silver nanoparticles embedded within the emulsified acrylic layer, with a visible dispersion of spherical nanoparticles. worldscientific.com The electrostatic interaction between the silver nanoparticles and the acrylate solution helps to quench and stabilize the particles, preventing agglomeration and facilitating the creation of metal nanocomposites. researchgate.netresearchgate.net

Integration of Silver Acrylate into Polymer Networks

Silver acrylate can be integrated into polymer networks through various polymerization techniques, creating functional materials that combine the properties of the polymer backbone with the unique characteristics of the silver ions.

Emulsion Polymerization of Silver Acrylate Copolymers

Emulsion polymerization is a robust method for synthesizing poly(butyl acrylate-co-silver acrylate) [poly(BuAc-co-AgAc)] ionomers. tandfonline.comresearchgate.net This technique allows for fast reaction rates, with conversions reaching approximately 90% in under an hour. tandfonline.comresearchgate.net The process involves copolymerizing butyl acrylate (BuAc) as the primary monomer with silver acrylate (AgAc) as the ionic comonomer.

The initial ratio of BuAc to AgAc is a critical parameter that influences the final properties of the ionomer. tandfonline.com Research has shown that as the proportion of AgAc increases, the polymerization rate is enhanced. researchgate.net This ratio also modulates the particle size of the resulting latex, which typically falls within the range of 176 to 200 nm. tandfonline.comresearchgate.net

Differential Scanning Calorimetry (DSC) analysis of these ionomers reveals two distinct glass transition temperatures (Tg). One Tg, observed at approximately -49°C, corresponds to the relaxation of the polymer backbone domains rich in butyl acrylate. The second Tg, around 35°C, is attributed to the relaxation of domains with a higher concentration of silver acrylate units. tandfonline.comresearchgate.net This two-phase morphology is characteristic of ionomers and significantly affects their mechanical properties, with the Young's modulus increasing as the copolymer becomes richer in AgAc. tandfonline.com

Table 1: Properties of Poly(BuAc-co-AgAc) Ionomers from Emulsion Polymerization

| BuAc/AgAc Ratio | Particle Size (nm) | Glass Transition Temperature (Tg) | Conversion Rate |

|---|---|---|---|

| 90/10 | 176 | -49°C and 35°C | ~90% in < 1 hr tandfonline.com |

| 80/20 | 180-190 (estimated) | -49°C and 35°C | ~90% in < 1 hr tandfonline.com |

| 70/30 | 200 | -49°C and 35°C | ~90% in < 1 hr tandfonline.com |

Atom Transfer Radical Polymerization (ATRP) of Acrylates with Silver as Reducing Agent

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of well-defined polymers. springernature.com A significant advancement in ATRP is the use of elemental silver (Ag⁰) as a reducing agent, which facilitates polymerization with very low concentrations of the copper catalyst, making the process more environmentally friendly. researchgate.netosti.gov

Elemental Silver-Mediated ATRP

In this method, elemental silver, often in the form of a silver wire, is used in conjunction with a copper(II) bromide (CuBr₂)/ligand catalyst complex. researchgate.netacs.orgnih.gov The silver acts as a reducing agent, regenerating the active copper(I) catalyst from the copper(II) deactivator species. cmu.edu This approach has been successfully applied to the controlled, rapid polymerization of various acrylates, including butyl acrylate (BA), tert-butyl acrylate (tBA), and methyl acrylate (MA). acs.orgacs.org

The system demonstrates excellent control over the polymerization, yielding polyacrylates with low dispersity (Đ) values, down to 1.03. researchgate.netacs.orgnih.gov A key advantage is the reusability of the silver wire, which can be used in multiple sequential reactions without a decline in performance or the need for elaborate cleaning between uses. acs.orgfigshare.com Furthermore, this methodology allows for a significant reduction in the amount of copper catalyst required, with concentrations as low as 10 ppm still providing good control. researchgate.netacs.orgnih.gov The utility of this system has been demonstrated through the synthesis of a poly(n-butyl acrylate)-b-poly(t-butyl acrylate) diblock copolymer with a high molecular weight and a narrow dispersity (Đ = 1.04), confirming the high degree of livingness and chain-end functionality. researchgate.netnih.gov

Table 2: Elemental Silver-Mediated ATRP of Acrylates

| Monomer | Catalyst System | Dispersity (Đ) | Notes |

|---|---|---|---|

| Acrylates (general) | Ag⁰ wire, CuBr₂/TPMA | As low as 1.03 acs.orgnih.gov | Copper catalyst reduced to 10 ppm. researchgate.netacs.org |

| n-Butyl Acrylate (BA) | Ag⁰ wire, CuBr₂/TPMA | ~1.03 | Monomer conversions of 60% achieved in 1.5–2 h. acs.org |

| Poly(n-butyl acrylate)-b-poly(tert-butyl acrylate) | Ag⁰ wire, CuBr₂/TPMA | 1.04 nih.gov | Diblock copolymer with MW of 91,400. nih.gov |

| Methacrylates (general) | Ag⁰ wire, CuBr₂/PMDETA | As low as 1.06 figshare.com | AgBr formation on wire had minimal effect on polymerization. figshare.com |

Activator Regeneration by Electron Transfer (ARGET) ATRP Strategies

Activators Regenerated by Electron Transfer (ARGET) ATRP is an advanced ATRP technique that utilizes a reducing agent to continuously regenerate the activator (Cu¹) from the deactivator (Cu¹¹), which forms during termination reactions. cmu.edu This allows for the use of ppm levels of the copper catalyst. researchgate.netcmu.edu Elemental silver is an effective reducing agent for ARGET ATRP of acrylates. researchgate.net

In this system, the transfer of an electron from the elemental silver establishes a dynamic equilibrium between the two oxidation states of the copper catalyst, ensuring the polymerization proceeds in a controlled manner. researchgate.net Unlike some other metals, Ag⁰ has only two oxidation states and acts solely as an electron donor, which helps to eliminate certain side reactions. researchgate.net The selection of a suitable reducing agent is crucial, as it must not interfere with the other components of the reaction. cmu.edu Silver has proven to be a "bullet" for this purpose in acrylate polymerization. researchgate.netacs.org The ARGET ATRP approach using silver has been employed for surface-initiated (SI) polymerizations to create polymer brushes with well-controlled characteristics. researchgate.net

Grafting Polymerization onto Surfaces in the Presence of Silver Ions

Graft polymerization is a versatile method for modifying the surfaces of materials to introduce new functionalities. mdpi.com This technique involves growing polymer chains from active sites on a substrate surface. When conducted in the presence of silver ions, it can be used to create surfaces with unique properties, such as antimicrobial activity.

One approach involves the simultaneous graft polymerization of monomers like acrylic acid (AAc) and the reduction of silver ions (Ag⁺) to form silver nanoparticles (AgNPs) directly on the surface. mdpi.comnih.gov Gamma radiation can serve as both the initiator for the polymerization and the reducing agent for the silver ions. mdpi.comnih.gov In one study, a silicone surface was modified by simultaneously grafting it with acrylic acid and ethylene glycol dimethacrylate (EGDMA) while reducing silver nitrate to form AgNPs. mdpi.comnih.gov The grafting yield and silver deposition can be controlled by adjusting parameters such as monomer concentration, silver salt concentration, and irradiation dose. mdpi.com

Another strategy involves first modifying a surface with graft copolymers and then using the grafted polymer to load silver ions. For instance, sisal fibers have been modified by graft copolymerization of acrylamide (B121943) and N-vinyl-2-pyrrolidone. ncsu.edu The resulting grafted surface facilitated the loading of both Ag(I) ions and, after a reduction step, Ag(0) nanoparticles, which were visible on the fiber surface in SEM analysis. ncsu.edu Similarly, UV-initiated grafting of acrylic acid onto ultrafiltration membranes, followed by functionalization with silver-containing metal-organic frameworks (Ag-MOFs), has been used to enhance surface hydrophilicity and impart antibacterial properties. mdpi.com

Fabrication of Silver-Containing Acrylate Composites

The integration of silver into acrylate polymer matrices has led to the development of advanced composite materials with enhanced properties, such as electrical conductivity and antimicrobial activity. The fabrication methods for these composites are critical as they determine the dispersion of the silver filler, the interfacial adhesion between the silver and the polymer, and ultimately, the macroscopic properties of the final material. Key manufacturing strategies include solution blending, in-situ polymerization, and electroless plating.

Solution Blending and In-Situ Polymerization Approaches

Solution blending and in-situ polymerization are two of the most prevalent methods for creating silver-acrylate composites. rsc.org These techniques are valued for their ability to achieve a homogeneous distribution of silver nanoparticles (AgNPs) throughout the polymer matrix. rsc.org

Solution Blending

The solution blending or ex-situ method involves physically mixing pre-synthesized silver nanoparticles with a polymer solution. rsc.orgua.pt This approach allows for good control over the size and shape of the nanoparticles before they are incorporated into the polymer matrix. The process typically involves dispersing the AgNPs and the acrylate polymer in a suitable solvent, followed by the removal of the solvent to yield the final composite. ua.pt For instance, composites have been prepared by blending organically capped silver particles into cast films made from tetrahydrofuran (B95107) solutions of poly(tert-butyl acrylate). ua.pt Another variation involves the solution blending of an acrylate pressure-sensitive adhesive with multiwalled carbon nanotubes that have been pre-plated with silver nanoparticles. researchgate.net

In-Situ Polymerization

In-situ polymerization is a powerful technique where silver nanoparticles are synthesized directly within the monomer or polymer matrix. rsc.org This method often results in a very fine and uniform dispersion of nanoparticles, minimizing agglomeration which can be a challenge in solution blending. rsc.orgacs.org The simultaneous formation of the nanoparticles and the polymer network can lead to strong interfacial interactions. mdpi.com

A common in-situ approach involves the photo-induced reduction of a silver salt precursor at the same time as the photopolymerization of the acrylic resin. mdpi.comresearchgate.netrevmaterialeplastice.ro This simultaneous polymerization-reduction process can be initiated by UV radiation or a laser, which activates a photoinitiator. mdpi.comresearchgate.net The photoinitiator generates radicals that both initiate the polymerization of the acrylate monomers and reduce the silver ions (Ag+) to metallic silver (Ag0). researchgate.netrevmaterialeplastice.ro Various silver precursors, including silver nitrate (AgNO₃), silver perchlorate (B79767) (AgClO₄), and silver acetate, have been successfully used in this process. mdpi.commdpi.com The choice of precursor can affect its solubility in the resin and the final distribution of the AgNPs. mdpi.com For example, silver perchlorate has shown better solubility in certain acrylic resins compared to silver nitrate, leading to a more homogeneous distribution of nanoparticles. mdpi.com

In some advanced strategies, reactive silver salts like silver acrylate (AgAcr) and silver methacrylate (B99206) (AgMAcr) are used. mdpi.com These precursors have the dual function of providing silver ions for nanoparticle formation and having reactive acrylate or methacrylate groups that can co-polymerize with the monomer, becoming part of the cross-linked polymer structure. mdpi.com This approach enhances the compatibility and interaction between the AgNPs and the polymer matrix. mdpi.com

The tables below summarize research findings for these fabrication methods.

Table 1: In-Situ Fabrication of Silver-Acrylate Composites

| Silver Precursor | Acrylate System | Initiation Method | Key Findings | Reference |

|---|---|---|---|---|

| Silver Nitrate (AgNO₃), Silver Perchlorate (AgClO₄) | Acrylic resin for Stereolithography (SLA) | Photopolymerization (SLA) | AgNPs smaller than 5 nm were formed. AgClO₄ showed better solubility and distribution than AgNO₃. | mdpi.com |

| Silver Acrylate (AgAcr), Silver Methacrylate (AgMAcr) | Photo-curable acrylic resin | UV-induced polymerization (SLA) | Reactive counter-ions (acrylate, methacrylate) became part of the polymer structure, improving homogeneity and interfacial interactions. | mdpi.com |

| Silver Nitrate (AgNO₃) | Polyethylene glycol 600 diacrylate | Photo-induced reduction and polymerization | Spherical AgNPs with diameters of 5-20 nm were formed. Polymer conversion reached over 90%. | revmaterialeplastice.ro |

| Silver Salt | Dimethacrylate resin with an amino-functional methacrylate | Photo-initiated free radical polymerization | Formed nanocrystalline AgNPs around 3 nm in diameter. The amino-functional methacrylate improved salt solubility. | nih.gov |

| Nanosilver (NS) | Sodium acrylate aqueous solution | Redox initiation | Demonstrated successful in-line monitoring of the in-situ polymerization using ATR-FTIR spectroscopy. | acs.org |

Electroless Plating for Silver Nanoparticle Functionalization

Electroless plating is a non-galvanic, auto-catalytic chemical technique used to deposit a uniform layer of metal onto a substrate without the use of external electrical energy. ekb.egnih.gov This method is highly effective for metallizing non-conductive surfaces like polymers, making it suitable for functionalizing acrylate-based materials with silver. ekb.egtheiet.org The process is crucial for applications requiring high surface conductivity, such as in electronic components and waveguides. theiet.org

The electroless plating process on a polymer substrate generally involves several key steps:

Surface Pre-treatment and Etching : The surface of the acrylate polymer is first cleaned and then etched to increase surface roughness. This roughening enhances the mechanical adhesion of the subsequent metal layer. ekb.eg

Sensitization and Activation : The etched surface is sensitized, typically with a stannous chloride solution, followed by an activation step using a palladium chloride solution. ekb.eg This creates catalytic sites (palladium nuclei) on the polymer surface that are necessary to initiate the electroless deposition of silver. ekb.egrsc.org In some modern methods, silver nanoparticles themselves can be used as the catalyst to seed the deposition of a bulk metal layer, which can eliminate the need for the traditional tin-palladium activation. researchgate.net

Plating : The activated substrate is immersed in an electroless plating bath. This bath contains a source of silver ions (e.g., silver nitrate), a reducing agent (such as hydrazine (B178648) or glucose), a complexing agent to keep the metal ions in solution, and a pH buffer. ekb.egnih.govgoogle.com The reducing agent reduces the silver ions to metallic silver specifically on the catalyzed areas of the substrate surface, forming a continuous and adherent metallic film. ekb.eg

This technique has been successfully applied to 3D-printed acrylate-based polymer components to create microwave and waveguide devices. theiet.org It has also been used to metallize polymethyl methacrylate (PMMA) beads, which can then be molded into conductive films. ekb.eg The functionalization of fibers with silver via electroless plating is another area of interest for creating conductive textiles. nii.ac.jp

Table 2: Electroless Plating of Silver on Acrylate-Based Materials

| Substrate | Plating Process Details | Key Outcome | Reference |

|---|---|---|---|

| 3D Printed Acrylate Polymer (Waveguide) | A peristaltic pump was used to circulate the plating solution through the waveguide components. | Achieved a low insertion coefficient, demonstrating effective silver deposition for microwave applications. | theiet.org |

| Polymethyl methacrylate (PMMA) beads | Etching with stannous chloride, activation with palladium chloride, and reduction with hydrazine. | Produced Ag-metallized PMMA films with high electrical conductivity (5x10⁻¹ - 7x10⁻³ S/m). | ekb.eg |

| Multi-walled carbon nanotubes (MWCNTs) | Ag nanoparticles were coated onto MWCNTs using an electroless plating method. | The resulting Ag/MWCNTs were used as a conductive filler for an acrylate pressure-sensitive adhesive. | researchgate.net |

| Polymer Substrates (General) | Surface modification (e.g., with PAA or PDA) to immobilize catalytic ions for subsequent plating. | Ligand-induced electroless plating (LIEP) and dopamine-assisted methods create robust and conductive silver layers. | nih.gov |

Polymerization Kinetics and Mechanisms Involving Silver Acrylate Systems

Role of Silver Species in Acrylate (B77674) Photopolymerization Processes

The incorporation of silver species, either as ions from precursors like silver nitrate (B79036) (AgNO₃) or as pre-formed nanoparticles, into acrylate photopolymerization systems significantly influences the reaction kinetics and the properties of the final polymer network. rsc.orgmdpi.commdpi.com The process often involves the in-situ reduction of silver ions to metallic silver nanoparticles (AgNPs) concurrently with the polymerization of the acrylic monomers. mdpi.comresearchgate.net This simultaneous formation is typically triggered by a single photoinitiator under UV irradiation, which generates radical species that both initiate the polymerization of acrylate monomers and reduce Ag⁺ to Ag⁰. mdpi.comresearchgate.net

The presence of silver salts can exert a retarding or inhibitory effect on the photopolymerization kinetics of acrylate systems. rsc.org In studies involving the photopolymerization of poly(ethyleneglycol) dimethacrylate (PEGDMA), the presence of silver nitrate was found to slightly slow down the reaction. rsc.org As the concentration of the silver salt increases, this inhibitory effect becomes more pronounced. rsc.org For instance, in one study, formulations with 5 or 10 phr (parts per hundred rubber) of silver nitrate exhibited a noticeable slowdown in the polymerization rate compared to the neat monomer or a formulation with only 1 phr of the salt. rsc.org This is attributed to a competitive reaction where the silver precursor competes with the monomers for the photoinitiator, which can hinder the successful photopolymerization of the acrylic resin at high silver concentrations. mdpi.com

Despite this kinetic slowdown, the final degree of cross-linking is not always significantly compromised. Research has shown that even with the slight retardation, the gel point can be reached within seconds of irradiation. rsc.org Furthermore, the final double bond conversion and gel content in samples containing silver nanoparticles can be comparable to the neat polymer matrix after curing. rsc.org However, the presence of the generated silver nanoparticles can affect the physical properties of the cross-linked network. An increase in the glass transition temperature (Tg) has been observed with increasing silver content, which suggests that the nanoparticles hinder the motion of the polymer chains within the matrix. rsc.org

Table 1: Effect of Silver Nitrate on Photopolymerization of PEGDMA Data synthesized from research findings on the visible light-induced polymerization of PEGDMA. rsc.org

| Silver Nitrate (phr) | Polymerization Kinetics Observation | Final Polymer Property (Tg) |

| 0 | Instantaneous reaction start, G' plateau in ~3 mins | -22 °C (after visible curing) |

| 1 | Instantaneous reaction start, similar to neat PEGDMA | - |

| 5 | Slowing down of the reaction observed | Increase in Tg with Ag content |

| 10 | Significant slowing down of the reaction | Increase in Tg with Ag content |

Radical Mediated Polymerization in Silver Acrylate Formulations

Radical polymerization is the fundamental mechanism underlying the formation of polymer-silver nanocomposites from acrylate formulations. In photopolymerization processes, a photoinitiator absorbs light (typically UV) to generate free radicals. mdpi.commdpi.com These radicals then initiate a chain reaction, polymerizing the acrylate monomers to form a cross-linked polymer network. mdpi.com When a silver precursor such as silver nitrate or silver perchlorate (B79767) is present in the formulation, the radicals generated by the photoinitiator can also reduce the silver ions (Ag⁺) to zero-valent silver atoms (Ag⁰). mdpi.comresearchgate.net These atoms then agglomerate to form silver nanoparticles embedded within the growing polymer matrix. rsc.org

This in-situ generation method is advantageous as it often leads to a good dispersion of the nanoparticles, avoiding the agglomeration issues that can occur when pre-synthesized nanoparticles are simply mixed into a resin. rsc.orgmdpi.com The simultaneous formation of the organic and inorganic phases ensures the nanoparticles are effectively trapped and distributed throughout the polymer network. rsc.org Acrylate copolymers have been successfully used as templates for the synthesis of silver nanoparticles, where the polymerization is carried out using a free radical initiator like benzoyl peroxide. tandfonline.com

Controlled Radical Polymerization Mechanisms

To achieve greater control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques have been applied to silver-acrylate systems. One of the most prominent methods is Atom Transfer Radical Polymerization (ATRP). acs.orgnih.govspringernature.com

Specifically, a variant known as Activators Regenerated by Electron Transfer (ARGET) ATRP has been successfully employed using elemental silver as a reducing agent. acs.orgnih.govresearchgate.net In this system, a silver wire, in conjunction with a copper catalyst (e.g., CuBr₂/TPMA), enables the rapid and controlled polymerization of acrylates, yielding polyacrylates with very low dispersity values (Đ down to 1.03). acs.orgnih.gov The elemental silver continuously regenerates the activator (the Cu(I) complex) from the deactivator (the Cu(II) complex), which also allows for a significant reduction in the amount of copper catalyst needed, down to parts-per-million levels. acs.orgnih.govresearchgate.net This method has proven effective for synthesizing well-defined block copolymers, demonstrating a high degree of livingness and chain-end functionality. researchgate.net

Surface-Initiated ATRP (SI-ATRP) is another powerful technique used to graft polymer chains directly from the surface of silver nanoparticles. rsc.org This involves first coating the AgNPs with a material (like a silica (B1680970) shell) that can be functionalized with an ATRP initiator. rsc.org Subsequently, a controlled polymerization of monomers like methyl methacrylate (B99206) is initiated from the surface, resulting in core-shell particles with a dense polymer brush layer that enhances their dispersibility in various solvents. rsc.org

Impact of Polymer Chain Length and Monomer Composition on Polymerization Outcomes

The characteristics of the polymer chains and the monomer units have a profound impact on the outcome of polymerization in silver-acrylate systems, particularly on the formation and properties of the resulting silver nanoparticles.

The chain length of the polymer, when it acts as a stabilizer, plays a critical role in controlling the size and shape of the synthesized AgNPs. researchgate.net Studies using polyvinylpyrrolidone (B124986) (PVP) as a capping agent during the synthesis of silver nanostructures have shown that different polymer chain lengths lead to different nanoparticle morphologies. researchgate.net Short-chain PVP tends to promote the formation of 2D nanoplates and nanosheets, while longer chain PVPs favor the growth of 1D nanorods and nanowires. researchgate.net This is attributed to the selective adsorption of the polymer chains onto different crystallographic facets of the silver nuclei, which directs their growth in specific dimensions. researchgate.net Similarly, in sonoelectrochemical synthesis, increasing the concentration of sodium polyacrylate, which corresponds to a greater presence of polymer chains, leads to a decrease in the final size of the AgNPs due to more effective stabilization. biointerfaceresearch.com

Table 2: Influence of Polymer (PVP) Chain Length on Silver Nanostructure Morphology Data synthesized from research on the microwave-polyol synthesis of silver nanostructures. researchgate.net

| Polymer (PVP) Molecular Weight | Predominant Nanostructure Shape | Maximum Aspect Ratio |

| 10 k | Nanosheets and Nanoplates | ~7 |

| 40 k | Nanorods and Nanowires | ~130 |

| 360 k | Nanorods and Nanowires | ~200 |

The chemical composition of the acrylate monomer also dictates key properties of the final nanocomposite. The hydrophilicity of the polymer matrix, determined by the monomer structure, can control the release of silver ions from the composite. researchgate.net In a study of cross-linked acrylate photopolymers, the release of silver ions was found to increase with the number of hydrophilic ethoxy groups per monomer unit. researchgate.net This is because the generation of silver ions from elemental silver requires the presence of water, and a more hydrophilic polymer matrix allows for greater water absorption and diffusion, thus facilitating a higher rate of ion release. researchgate.net

Complexation and Stabilization Mechanisms of Silver by Acrylate Polymers

Acrylate polymers, particularly those containing carboxylic acid groups like poly(acrylic acid) (PAA), play a multifaceted role in the synthesis and stabilization of silver nanoparticles. researchgate.nettandfonline.com The fundamental interaction involves the complexation between the polymer's functional groups and the silver species. researchgate.netnih.gov

Polyacrylates are widely recognized as highly effective stabilizers and capping agents for silver nanoparticles. researchgate.nettandfonline.comss-pub.orgresearchgate.net The mechanism involves the carboxylate groups (-COO⁻) along the polymer backbone, which can form coordination or ionic bonds with silver ions (Ag⁺) in the precursor solution. researchgate.netresearchgate.net This complexation influences the initial nucleation of the nanoparticles. researchgate.net

Once the silver ions are reduced to Ag⁰ atoms and begin to form nanoparticles, the polyacrylate chains adsorb onto the nanoparticle surfaces. researchgate.net This creates a protective layer that prevents the nanoparticles from aggregating or agglomerating through steric and electrostatic repulsion, ensuring the long-term stability of the colloidal solution. nih.govfoodchemistryjournal.com Poly(acrylic acid) has been used as a capping agent to produce stable AgNP solutions with average particle sizes as small as 3 nm. ss-pub.orgss-pub.org

Furthermore, the cross-linked three-dimensional network of an acrylate polymer can function as a "nanoreactor." researchgate.nettandfonline.commdpi.com In this role, the polymer matrix provides confined spaces where the synthesis of AgNPs occurs. mdpi.com This templating effect allows for kinetic control over the shape and size of the nanoparticles, as the polymer network restricts their growth and prevents uncontrolled aggregation. tandfonline.com Thiol-acrylate-based hydrogels, for example, have been used as 3D nanoreactors for the in-situ reduction of AgNO₃ to form well-dispersed silver nanoparticles within the hydrogel structure. mdpi.com

Table 3: Polyacrylate Polymers as Capping Agents for Silver Nanoparticles Summary of findings from various synthesis methods.

| Polymer Stabilizer/Capper | Synthesis Method | Reducing Agent | Resulting Average AgNP Size | Reference |

| Poly(acrylic acid) (PAA) | Chemical Reduction in water | Ethanolamine | 22 nm | ss-pub.orgss-pub.org |

| Poly(acrylic acid) (PAA) | Chemical Reduction in ethylene (B1197577) glycol | Ethanolamine | 3 nm | ss-pub.orgss-pub.org |

| Poly(acrylic acid) (PAA) | Modified Tollens Process | D-maltose | 28 nm to 77 nm (size controlled by PAA concentration) | acs.org |

| Polystyrene-poly(acrylic acid) brushes | Photoemulsion Polymerization | UV Irradiation | 3 ± 1.2 nm | acs.org |

| Sodium Polyacrylate (NaPA) | Microplasma Synthesis | Plasma-generated radicals | 2-20 nm | nih.gov |

Co-ordination Effects on Particle Growth and Agglomeration Prevention

In the polymerization of systems involving silver acrylate, the coordination chemistry between the silver species (ions and nanoparticles) and the surrounding chemical environment plays a pivotal role in dictating the kinetics of particle formation, their ultimate size, and their stability against aggregation. The carboxylate groups of the acrylate monomer, as well as the resulting polymer chains, can act as ligands, coordinating to the silver and profoundly influencing the nucleation and growth phases of the silver nanoparticles. This coordination is a critical factor in preventing the uncontrolled agglomeration that can lead to precipitation and loss of desired nanoscale properties.

The stabilization of nanoparticles by polymeric compounds is a well-established strategy to prevent aggregation. nih.gov Polymers such as poly(acrylic acid), poly(vinyl alcohol), and poly(vinylpyrrolidone) are known to be effective protective agents. nih.gov In the context of silver acrylate systems, the growing polyacrylate chains or added poly(acrylic acid) (PAA) can form a protective layer on the surface of nascent silver nanoparticles. acs.org This layer provides steric hindrance, a physical barrier that prevents the particles from coming into close contact and fusing. The effectiveness of this stabilization is a key factor in achieving a well-dispersed and stable nanocomposite material. rsc.org

Research has demonstrated that the presence of PAA influences both the nucleation process and the subsequent growth of silver nanoparticles. acs.org The formation of a complex between PAA and silver ions can prolong the initial phase of the reduction process. acs.org Once silver nuclei are formed, the adsorption of PAA onto their surface creates a barrier. This barrier inhibits direct contact between the silver nuclei and additional silver ions, which is a necessary step for particle growth via a heterogeneous catalytic mechanism. acs.org

The concentration of the coordinating polymer has a direct and controllable impact on the final size of the silver nanoparticles. In studies involving the reduction of a silver complex in the presence of varying concentrations of high-molecular-weight PAA, a clear trend was observed. As the concentration of PAA increased, the average size of the resulting silver nanoparticles also increased. acs.org This is attributed to the influence of the polymer on both the nucleation and growth stages. acs.org

The following table summarizes experimental data on the effect of poly(acrylic acid) concentration on the size of silver nanoparticles formed during a reduction process.

Table 1: Influence of Poly(acrylic acid) (PAA) Concentration on Silver Nanoparticle Size

| PAA Concentration (mol/L) | Average Nanoparticle Size (nm) |

|---|---|

| 0 (No PAA) | 28 |

| 5 x 10⁻¹⁰ | 36 |

| 1.3 x 10⁻⁷ | 77 |

This table presents data showing the controlled increase in silver nanoparticle size with increasing concentrations of PAA, as described in a study on polyacrylate-assisted size control. acs.org

Beyond steric stabilization, electrostatic interactions can also contribute to preventing agglomeration. The carboxylate groups of the acrylate polymer are anionic, and their adsorption onto the silver nanoparticle surface can impart a significant negative surface charge. mdpi.com This leads to electrostatic repulsion between the particles, further enhancing the colloidal stability of the system. mdpi.com

The coordination environment of the silver ions themselves is complex and can vary. Silver(I) ions can exhibit coordination numbers ranging from 2 to 6. researchgate.net In the presence of ligands like the carboxylate groups from the acrylate, specific coordination complexes are formed. researchgate.netresearchgate.net The structure of these complexes can influence the reduction potential of the silver ions and the subsequent kinetics of nanoparticle formation. For instance, the presence of a base like sodium hydroxide (B78521), in conjunction with sodium acrylate as a reducing and capping agent, has been shown to accelerate both the reduction of silver ions and the nucleation rate of the nanoparticles. researchgate.net This is attributed to the formation of alternative silver species, such as silver hydroxides, which alter the reaction pathway. researchgate.net

Advanced Spectroscopic and Microscopic Characterization of Silver Acrylate Systems

Morphological and Structural Analysis

Morphological and structural analysis elucidates the physical characteristics of silver acrylate (B77674) materials, including the size, shape, and arrangement of their constituent components.

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful techniques for visualizing the nanoscale features of silver acrylate systems. TEM provides direct imaging of silver nanoparticles, revealing their size, shape, and dispersion within an acrylate matrix. For instance, in studies of silver nanoparticles dispersed in an acrylic polymer, TEM micrographs have shown that silver nanoparticles with an average diameter of 6.6 nm can be well-dispersed within the polymer matrix after UV curing. researchgate.net

HRTEM offers even greater detail, allowing for the visualization of the crystalline lattice of individual silver nanoparticles. This can reveal information about the crystal structure and the presence of any defects. In situ heating experiments within a TEM can also be used to monitor the thermal stability and sublimation kinetics of silver nanoparticles. nih.gov

The following table summarizes representative findings from TEM analysis of silver-containing acrylate systems.

| Sample Description | Average Particle Size (nm) | Key Observations |

| Silver nanoparticles in a UV-cured acrylic polymer | 6.6 | Well-dispersed nanoparticles within the polymer matrix. researchgate.net |

| Silver nanoparticles formed using sodium acrylate | 18-40 (approx. 70% of particles) | Relatively stable nanoparticles. liverpool.ac.uk |

| Silver nanoparticles in poly(acrylamide) hydrogels | Not specified | Nanoparticles present within the hydrogel network. researchgate.net |

SEM can be combined with Energy-Dispersive X-ray Spectrometry (EDX) to perform elemental analysis of the surface, confirming the presence and distribution of silver. For instance, in the aforementioned silicone films, EDX confirmed the presence of silver, with higher concentrations observed in films synthesized with a higher initial concentration of silver nitrate (B79036). nih.gov

| Sample | Surface Feature | Elemental Composition (EDX) |

| Silicone film grafted with acrylic acid and silver (10 mM AgNO₃) | Evident silver particles, low surface roughness | Lower amounts of silver detected. nih.gov |

| Silicone film grafted with acrylic acid and silver (50 mM AgNO₃) | Evident silver particles, low surface roughness | Higher concentrations of silver detected (up to 6%). nih.gov |

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the surface of silver acrylate systems at the nanoscale. This technique is particularly useful for quantifying surface roughness and observing fine morphological changes. mdpi.com Studies on bacteriostatic acrylic-based films containing silver nanoparticles have utilized AFM to observe significant morphological changes after exposure to various conditions. mdpi.com For example, while a reference surface was relatively flat, exposed samples showed signs of degradation such as cracks and pinholes, indicating a deterioration of the acrylic matrix. mdpi.com

AFM can also provide information on the mechanical properties of the surface, such as stiffness and adhesion, which can be correlated with the material's degradation. mdpi.com

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of silver acrylate systems. wisdomlib.org The diffraction pattern obtained from XRD analysis provides information on the arrangement of atoms within the material. For silver nanoparticles, XRD patterns can confirm their crystalline nature and identify the crystal structure, which is typically a face-centered cubic (fcc) lattice. semanticscholar.orgacs.org

The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure. For example, diffraction peaks at 2θ values of approximately 38.1°, 44.3°, 64.5°, and 77.3° correspond to the (111), (200), (220), and (311) planes of the fcc silver structure, respectively. semanticscholar.orgacs.org The broadening of the diffraction peaks can be used to estimate the average crystallite size of the nanoparticles using the Debye-Scherrer equation. semanticscholar.org

| Diffraction Peak (2θ) | Corresponding Miller Index (hkl) | Crystal Structure |

| ~38.1° | (111) | Face-Centered Cubic (fcc) semanticscholar.orgacs.org |

| ~44.3° | (200) | Face-Centered Cubic (fcc) semanticscholar.orgacs.org |

| ~64.5° | (220) | Face-Centered Cubic (fcc) semanticscholar.orgacs.org |

| ~77.3° | (311) | Face-Centered Cubic (fcc) acs.org |

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of nanoparticles in the size range of 1 to 100 nanometers. 2hinst.comacs.orgnih.gov SAXS provides statistically relevant information about the size, shape, and size distribution of nanoparticles in a system. 2hinst.com It is particularly useful for in situ monitoring of nanoparticle formation and growth during synthesis. 2hinst.comresearchgate.net

By analyzing the scattering pattern at small angles, researchers can extract valuable parameters about the nanoparticles. For instance, in the synthesis of silver nanoparticles, in situ SAXS has been used to reveal that the nanoparticles can consist of multiple populations with different average diameters. 2hinst.com This technique allows for a detailed understanding of the nucleation and growth mechanisms. researchgate.net The combination of SAXS with Wide-Angle X-ray Scattering (WAXS) can simultaneously provide information on the nanoparticle structure and their crystalline state. 2hinst.com

| Analytical Technique | Information Obtained |

| SAXS | Nanoparticle size, shape, and size distribution. 2hinst.comacs.orgnih.gov |

| In-situ SAXS | Real-time monitoring of nanoparticle nucleation and growth. 2hinst.comresearchgate.net |

| SAXS/WAXS | Simultaneous characterization of nanoparticle structure and crystallinity. 2hinst.com |

Chemical and Compositional Characterization

The chemical and compositional characterization of silver acrylate systems is essential for confirming their chemical identity and understanding the interactions between their components. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in the material. For example, in studies of poly(methyl methacrylate) (PMMA) impregnated with silanized silver nanoparticles, FTIR was used to determine the chemical interactions between the components. researchgate.net The appearance of new peaks or shifts in existing peaks can indicate the formation of new chemical bonds.

Energy-Dispersive X-ray Spectrometry (EDX), often coupled with SEM, provides elemental analysis of the material. This technique can confirm the presence of silver and other elements and map their distribution within the sample. nih.gov For instance, EDX analysis of silver-functionalized films has been used to quantify the amount of silver present on the surface. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a material and probing the interactions between silver and the acrylate polymer matrix. The analysis of silver-containing acrylate systems reveals characteristic vibrational bands. In studies involving silver nanoparticles stabilized by butyl acrylate, specific absorption bands are observed. For instance, O–H stretching vibrations appear in the range of 3568–3579 cm⁻¹, while the O–H bending vibration of a carboxylic group is seen between 1425–1439 cm⁻¹. nih.gov Other notable absorptions include C–H bending vibrations. nih.gov

When silver nanoparticles are incorporated into a poly(methyl methacrylate) (PMMA) matrix, the resulting nanocomposite's FTIR spectrum largely resembles that of pure PMMA, indicating that the fundamental polymer structure is preserved. nih.govresearchgate.net However, subtle shifts in the positions of certain peaks, such as the ester carbonyl group (C=O) stretching vibration, can occur. researchgate.net A shift to lower wavenumbers for the C=O peak in Ag/PMMA nanocomposites suggests an interaction between the silver nanoparticles and the carbonyl groups of the polymer. researchgate.net This interaction is crucial as it points towards a physical bonding or coordination between the silver and the polymer matrix, rather than a chemical reaction that would fundamentally alter the functional groups. nih.gov

| Wavenumber Range (cm⁻¹) | Assignment | Significance in Silver Acrylate Systems | Reference |

|---|---|---|---|

| 3568–3579 | O–H Stretching | Indicates presence of hydroxyl groups, possibly from residual water or acrylic acid. | nih.gov |

| ~1730 | C=O Stretching (Ester Carbonyl) | Characteristic of the acrylate group. Shifts to lower wavenumbers suggest interaction with silver nanoparticles. | researchgate.net |

| 1425–1439 | O–H Bending (Carboxylic Acid) | Confirms the presence of carboxylic acid functionalities. | nih.gov |

| 1195-1140 | C-O Stretching (Ester) | Represents the ester linkage in the acrylate polymer backbone. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, making it invaluable for the structural elucidation of polymers. iupac.org For acrylate polymers, ¹H and ¹³C NMR are used to determine tacticity, monomer sequencing in copolymers, and the presence of specific functional groups. iupac.orgemich.edu

In the context of silver acrylate systems, NMR can be used to characterize the acrylate polymer matrix. For example, in a ¹H NMR spectrum of an acrylate end-functionalized poly(ester), distinct peaks corresponding to the different protons in the polymer backbone and the terminal acrylate group would be visible. researchgate.net While direct detection of the ¹⁰⁷Ag and ¹⁰⁹Ag isotopes is possible, it is often challenging due to their low gyromagnetic ratios. researchgate.net More commonly, the effect of silver on the ligand shell (the acrylate polymer) is observed. The interaction with silver nanoparticles can lead to significant broadening of the NMR signals for protons and carbons close to the nanoparticle surface. nih.gov This broadening is a result of restricted molecular motion and the heterogeneity of the chemical environment on the nanoparticle surface. nih.gov Therefore, while specific peak assignments for a simple silver acrylate monomer are not extensively reported in the literature, the principles of NMR suggest that the characteristic acrylate vinyl proton signals (typically in the 5.5-6.5 ppm range) and carbonyl carbon signals (~165-175 ppm) would be present, with their resolution and chemical shifts being influenced by interactions with silver.

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It is frequently coupled with scanning electron microscopy (SEM). nih.gov In the characterization of silver acrylate materials, EDS is primarily used to confirm the presence and purity of silver. The analysis of silver nanoparticles synthesized and stabilized within an acrylate medium consistently shows a strong optical absorption peak for silver at approximately 3.0 keV. nih.govsymbiosisonlinepublishing.com This distinct signal is a characteristic fingerprint for elemental silver, confirming its successful incorporation into the material. nih.govresearchgate.net Besides the prominent silver peak, other signals corresponding to the elements present in the polymer matrix, such as carbon and oxygen, are also detected. nih.gov The quantitative data from EDS can provide the relative abundance of each element in the analyzed sample. nih.gov

| Element | Characteristic Energy (keV) | Reference |

|---|---|---|

| Silver (Ag) | ~3.0 | nih.govsymbiosisonlinepublishing.com |

| Oxygen (O) | <1.0 | nih.gov |

| Carbon (C) | ~0.3 | symbiosisonlinepublishing.com |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For silver acrylate systems, XPS is particularly useful for determining the oxidation state of the silver. High-resolution XPS spectra of the Ag 3d region typically show a doublet corresponding to the Ag 3d₅/₂ and Ag 3d₃/₂ spin-orbit components, separated by a binding energy of 6.0 eV. researchgate.netxpsfitting.com

The precise binding energy of these peaks can distinguish between metallic silver (Ag⁰) and silver ions (Ag⁺). For example, in an acrylic acid-modified silver-impregnated membrane, the Ag 3d₅/₂ peak for metallic silver was identified at a binding energy of 368.6 eV. researchgate.net In other systems, peaks for Ag⁰ have been reported at slightly different energies, such as 367.3 eV, while peaks at higher binding energies like 367.7 eV can be attributed to Ag⁺ ions. researchgate.net This ability to differentiate between oxidation states is crucial for understanding the chemical nature of the silver within the acrylate matrix. XPS survey scans can also confirm the presence of other expected elements like carbon (C 1s) and oxygen (O 1s) on the material's surface. researchgate.net

| Spectral Region | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| Ag 3d₅/₂ | 367.3 - 368.6 | Metallic Silver (Ag⁰) | researchgate.net |

| Ag 3d₃/₂ | 373.3 - 374.6 | Metallic Silver (Ag⁰) | researchgate.net |

| Ag 3d₅/₂ | ~367.7 | Silver Ion (Ag⁺) | researchgate.net |

| Ag 3d₃/₂ | ~374.4 | Silver Ion (Ag⁺) | researchgate.net |

Optical Properties and Plasmon Resonance Phenomena

UV-Visible Absorption Spectroscopy for Surface Plasmon Resonance (SPR)

Silver nanoparticles exhibit unique optical properties due to a phenomenon known as surface plasmon resonance (SPR). nanocomposix.com This occurs when the conduction electrons on the nanoparticle surface collectively oscillate in resonance with the frequency of incident light, leading to strong absorption and scattering. nanocomposix.com UV-Visible spectroscopy is the primary technique used to characterize this phenomenon. scirp.org

Colloidal solutions of silver nanoparticles, often stabilized by acrylate-based polymers, typically display a distinct and intense SPR absorption band in the visible range, between 400 nm and 450 nm. nih.govscirp.orgresearchgate.net The exact position and shape of this peak are highly sensitive to the nanoparticle size, shape, state of aggregation, and the dielectric constant of the surrounding medium (the acrylate matrix). nanocomposix.comscirp.org For instance, smaller, spherical nanoparticles tend to have a sharp absorption peak around 400-410 nm. nanocomposix.com As particle size increases, the peak tends to broaden and shift to longer wavelengths (a red-shift). nanocomposix.com Conversely, aggregation of nanoparticles also causes a red-shift and broadening of the SPR band. nanocomposix.com The appearance of this characteristic absorption peak is often the first confirmation of the successful formation of silver nanoparticles in a synthesis process. nih.govacs.org

Polymer Molecular Weight and Thermal Analysis

The molecular weight and thermal properties of poly(silver acrylate) or related composites are critical for determining their processing conditions and end-use applications. Techniques like gel permeation chromatography (GPC) and thermal field-flow fractionation (TF3) are employed to determine polymer molecular weight and its distribution. postnova.comijeas.org For complex acrylic polymers, TF3 coupled with multi-angle light scattering (MALS) can effectively separate and characterize formulations with average molecular weights ranging into the millions of Daltons (MDa). postnova.com

Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides information on the material's thermal stability and phase transitions. researchgate.netmdpi.com TGA measures the weight loss of a material as a function of temperature, indicating its degradation temperature. For instance, poly(stearyl acrylate) has been shown to be thermally stable up to approximately 280 °C. ijeas.org DSC is used to determine the glass transition temperature (T₉) and melting transitions. The incorporation of silver nanoparticles into a PMMA matrix can influence its thermal properties. In some cases, the T₉ of the nanocomposite may decrease slightly compared to the neat polymer, while in others, an increase in thermal stability is observed. mdpi.com For example, the T₉ for neat PMMA has been reported as 127 °C, which increased to 130 °C in a PMMA/Ag nanoparticle composite, suggesting improved thermal stability. mdpi.com

| Material | Technique | Property | Value | Reference |

|---|---|---|---|---|

| Poly(stearyl acrylate) (PSA) | TGA | Onset Degradation Temperature | ~280 °C | ijeas.org |

| Poly(methyl methacrylate) (PMMA) | DSC | Glass Transition Temperature (T₉) | 127 °C | mdpi.com |

| PMMA/Ag Nanocomposite | DSC | Glass Transition Temperature (T₉) | 130 °C | mdpi.com |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential technique for analyzing the molecular weight characteristics of polymeric systems derived from or containing silver acrylate. selectscience.net GPC separates molecules based on their hydrodynamic size in solution. sepscience.comresolvemass.ca Larger molecules are excluded from the pores of the column's stationary phase and elute more quickly, while smaller molecules penetrate the pores, resulting in a longer retention time. selectscience.net This separation allows for the determination of the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.ca

In the context of silver acrylate systems, GPC is used to characterize the acrylate-based polymer chains that may encapsulate or be functionalized with silver. The molecular weight and its distribution are crucial parameters that influence the final material's mechanical, rheological, and processing properties. selectscience.net For instance, studies on acrylate copolymers used as nanoreactors for synthesizing silver nanoparticles have employed GPC to characterize the molecular weights of these polymers. researchgate.net Similarly, research on degradable thiol-acrylate networks, which share a common acrylate backbone, has utilized GPC to measure the molecular weight of the polymer backbone chains. nih.gov

The findings from these analyses provide a framework for understanding the polymeric aspects of silver acrylate systems. Data from related silver-polymer and acrylate polymer systems illustrate the typical range of molecular weights and distributions observed.

Table 1: GPC Molecular Weight Data for Acrylate-Based Polymer Systems

| Polymer System | Weight Average M.W. (Mw) ( g/mol ) | Number Average M.W. (Mn) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| Thiol-Acrylate Network (Monothiol) | 2.3 x 104 | - | - |

| Thiol-Acrylate Network (Tetrathiol) | 3.6 x 104 | - | - |

| PDOF-co-PEDOT Copolymer with AgNP | 3.68 x 103 | 1.50 x 103 | 2.46 |

Note: Data is derived from studies on analogous acrylate-based polymer systems used in conjunction with or sharing structural similarities with silver acrylate polymers. The Mn for the PDOF-co-PEDOT system was calculated from the provided Mw and PDI. Sources: nih.govacs.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This method is critical for determining the thermal stability and decomposition profile of silver acrylate and its composites. The analysis provides key data points, including the onset decomposition temperature, the temperature of maximum degradation rate (Tmax), and the percentage of residual mass at the end of the analysis. researchgate.net

When applied to silver-containing acrylate systems, TGA reveals how the incorporation of silver influences the thermal properties of the polymer matrix. For example, studies on silver/Poly(methyl methacrylate) (Ag/PMMA) nanocomposites have shown that the presence of silver nanoparticles can significantly improve the thermo-oxidative stability of the acrylate polymer. researchgate.net The thermal degradation of polyacrylates can proceed through various pathways, and TGA helps to elucidate these processes. nih.gov In analyses of silver nanoparticles themselves, TGA has been used to confirm weight loss due to the desorption of surface-adsorbed species and to identify exothermic crystallization events. nih.gov Research on silver methacrylate (B99206), a closely related compound, also employed TGA to determine its decomposition temperature, which was found to be around 150°C.

The data gathered from TGA is vital for establishing the processing and operational temperature limits of materials containing silver acrylate.

Table 2: TGA Data for Silver-Containing and Acrylate Polymer Systems

| Material | Onset Decomposition Temp. (Tonset) or T5% | Temperature of Max. Degradation (Tmax) | Residual Mass (%) @ Temp. (°C) |

|---|---|---|---|

| Silver Nanoparticles | ~200°C | - | ~85.4% @ 300°C |

| Chitosan-grafted Acrylic Acid | 150.6°C | - | - |

| St/DOPOAA Copolymer (3.30 wt% DOPOAA) | - | 398.9°C | 10.3% @ 700°C |

| St/DOPOAA Copolymer (5.97 wt% DOPOAA) | - | 400.1°C | 13.9% @ 700°C |

Note: This table compiles data from different but related systems to illustrate typical thermal behaviors. T5% indicates the temperature at which 5% weight loss occurs. Sources: researchgate.netnih.govekb.eg

Particle Size and Distribution Analysis (e.g., Dynamic Light Scattering)

Understanding the particle size and distribution is crucial when silver acrylate is used to form nanoparticles or is part of a nanocomposite system. Dynamic Light Scattering (DLS) is a widely used and powerful technique for measuring the size distribution of sub-micron particles and molecules in a liquid suspension. ekb.egnih.gov

DLS operates by illuminating particles in a suspension with a laser beam and analyzing the fluctuations in the intensity of the scattered light. iitg.ac.in These fluctuations are caused by the random Brownian motion of the particles. southasiacommons.net Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. iitg.ac.in By analyzing these intensity fluctuations, the DLS instrument can determine the diffusion coefficient of the particles and, using the Stokes-Einstein equation, calculate their hydrodynamic diameter (the diameter of a sphere that has the same translational diffusion speed as the particle being measured). southasiacommons.net

DLS provides valuable information such as the average hydrodynamic diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net It is a sensitive method for detecting aggregation, as an increase in particle size can be readily monitored. researchgate.net However, it is important to note that DLS is known to be more sensitive to larger particles, and for polydisperse samples, the reported average size may be weighted toward the larger particles present in the suspension. nih.gov

Table 3: DLS Particle Size Data for Silver Nanoparticle Systems

| Synthesis/Stabilization Method | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Chemical Reduction (Trisodium Citrate) | 134.4 | - |

| Chemical Reduction (Trisodium Citrate) | ~60 | - |

| Biosynthesis (Fusarium oxysporum) | 53.8 | 0.23 |

| Commercial AgNPs (Polydisperse Sample) | 99.1 (z-average) | - |

Table of Compounds

| Compound Name |

|---|

| Silver acrylate |

| Poly(methyl methacrylate) |

| Silver methacrylate |

| Poly(sodium acrylate) |

| Polystyrene |

| Tetrahydrofuran (B95107) |

| Chitosan (B1678972) |

| Acrylic acid |

| (6-oxidodibenzo[c,e] researchgate.netsouthasiacommons.netoxaphosphinin-6-yl) methyl acrylate |

| Styrene |

Computational and Theoretical Investigations of Silver Acrylate Systems

Density Functional Theory (DFT) Studies on Interfacial Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating the fundamental interactions at the interface between silver surfaces and acrylate-related molecules. These studies are crucial for understanding how capping agents control nanoparticle synthesis and stability.

DFT calculations can determine the most energetically favorable binding sites, geometries, and energies of molecules like acrylic acid and its deprotonated form (acrylate) on various silver crystal facets (e.g., Ag(111), Ag(100)). Research has shown that the carboxylate group of the acrylate (B77674) anion forms strong bonds with silver surfaces through its oxygen atoms. mdpi.comijcce.ac.ir This strong interaction is fundamental to the role of poly(acrylic acid) as an effective stabilizer for silver nanoparticles (AgNPs). ijcce.ac.ir

Theoretical analyses using DFT help quantify key parameters that describe the inhibitor-metal interaction. While direct studies on silver acrylate are specific, analogous studies on acrylic coatings on metals provide relevant insights. For instance, calculations can yield values for the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE), which correlate with the reactivity and stability of the interface. ijcce.ac.ir Furthermore, DFT is employed to understand the charge transfer between the adsorbate and the silver surface, confirming the nature of the chemical bond formed. psu.edu Studies on similar systems, like the interaction of ionic liquids with silver nanoclusters, use DFT to calculate binding and interaction energies, revealing that the anionic components of a stabilizer are often primarily responsible for the interaction with the silver surface. nih.govnih.gov

Table 1: Quantum Chemical Parameters for Acrylic Tetramer from DFT Calculations (Note: This data is illustrative of parameters calculated for acrylic systems to understand their interaction with metal surfaces.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | -8.08 eV | Indicates the ability of a molecule to donate electrons. |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.89 eV | Indicates the ability of a molecule to accept electrons. |